molecular formula C14H18BF3O3 B2965769 2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester CAS No. 1688686-12-5

2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester

Cat. No.: B2965769
CAS No.: 1688686-12-5
M. Wt: 302.1
InChI Key: YYYBQKWUMWLBNY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a key biochemical pathway in organic synthesis. This reaction is used to create carbon-carbon bonds, which are fundamental in the creation of a vast array of organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution.

Result of Action

The result of the action of 2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is stored at 2-8°C , suggesting that temperature could influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)phenylboronic acidpinacol ester typically involves the reaction of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-8-9(14(16,17)18)6-7-11(10)19-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYBQKWUMWLBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688686-12-5
Record name 2-[2-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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